Senexin B is a potent and selective small-molecule inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , , , , , , , , , , ] These kinases are part of the Mediator complex, which regulates transcription by modulating the activity of RNA Polymerase II. [] Unlike other cyclin-dependent kinases that primarily regulate cell cycle progression, CDK8/19 are involved in various cellular processes, including transcriptional reprogramming, signal transduction, and inflammatory responses. [, , , , , , , , , ]
Senexin B acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK8/19 and preventing their kinase activity. [, ] Due to its high selectivity for CDK8/19, Senexin B has emerged as a valuable tool for investigating the roles of these kinases in various biological processes and disease models. [, , , , , , , , , , , , , , ]
Senexin B exerts its effects by selectively inhibiting CDK8/19 kinase activity. [, , , , , , , , , , , , , , ] This inhibition disrupts the phosphorylation of downstream targets involved in various signaling pathways, ultimately impacting gene expression and cellular responses. [, , , , , , , , , ] For instance, Senexin B has been shown to:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: